

Chemical Classification and Properties of Artemyriantholide D

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Compound of Interest

Compound Name: *Artemyriantholide D*

CAS No.: 421558-76-1

Cat. No.: B1164229

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Executive Summary

Artemyriantholide D (CAS: 421558-76-1) is a rare, bioactive dimeric guaianolide sesquiterpene lactone isolated from the aerial parts of *Artemisia myriantha* (Asteraceae).[1][2] Unlike monomeric sesquiterpenes (e.g., Arglabin), **Artemyriantholide D** is formed via a biosynthetic [4+2] Diels-Alder cycloaddition, resulting in a complex C30 framework.[1][2][3] It exhibits significant cytotoxic activity against human hepatoma cell lines (HepG2), making it a scaffold of interest for oncological drug discovery, particularly in the development of farnesyl transferase inhibitors.[1][3]

Chemical Identity & Physicochemical Properties

Nomenclature and Classification

- IUPAC Classification: Dimeric Sesquiterpene Lactone (Guaianolide subclass).[1][2]
- Chemical Formula:

[1]
- Molecular Weight: 492.61 g/mol [1][2][3]
- CAS Registry Number: 421558-76-1[1][2]

- Structural Character: [4+2] Diels-Alder adduct of a guaianolide dienophile (Arglabin-type) and a fulvenoguaianolide diene.[1][2]

Physicochemical Data Table

Property	Value / Description
Physical State	Colorless Gum / Amorphous Solid
Solubility	Soluble in , DMSO, MeOH; Insoluble in
Optical Rotation	(,)
UV Absorption	(MeOH): 205, 256 nm
IR Spectrum	Bands at 1775 cm^{-1} (-lactone), 1660 cm^{-1} (C=C)
Stability	Sensitive to light and acidic conditions due to the lactone ring

Biosynthetic Origin: The Diels-Alder Dimerization[1][2][5]

The structural complexity of **Artemyriantholide D** arises from a natural intermolecular Diels-Alder reaction.[1][2][4] This process involves two distinct monomeric precursors co-occurring in *Artemisia myriantha*:

- Dienophile: Arglabin (or a related
-methylene-
-lactone guaianolide).[1][2][5]

- Diene: A Fulvenoguaianolide (containing a cyclopentadiene moiety).[1][2][4]

The reaction proceeds via a [4+2] cycloaddition where the electron-deficient exocyclic methylene of Arglabin reacts with the electron-rich diene system of the fulvenoguaianolide.[1]

Biosynthetic Pathway Diagram

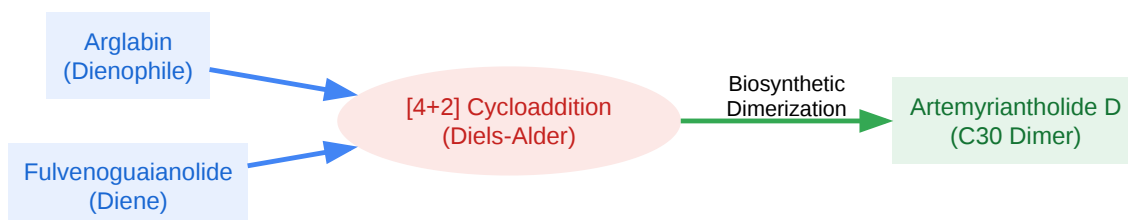


Figure 1: Biosynthetic formation of Artemyriantholide D via Diels-Alder cycloaddition.

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Figure 1: Biosynthetic formation of **Artemyriantholide D** via Diels-Alder cycloaddition.

Biological Activity & Mechanism of Action[6][7][8][9]

Cytotoxicity Profile

Artemyriantholide D demonstrates potent cytotoxicity against human cancer cell lines, particularly hepatocellular carcinoma (HepG2).[1][2][3]

- IC50 (HepG2): Low micromolar range ().[1][2]
- Comparative Potency: It is structurally related to Arglabin, a clinically used antitumor agent in Kazakhstan.[1][2][3][5] Dimers often exhibit enhanced selectivity or potency compared to their monomeric counterparts due to the "bivalent" effect, allowing simultaneous binding to multiple targets.[1][2][3]

Mechanism of Action (MOA)

The pharmacological activity is driven by the

-methylene-

-lactone moiety, which acts as a Michael acceptor.[1][2]

- Alkylation of Proteins: The exocyclic methylene group undergoes Michael addition with sulfhydryl groups of cysteine residues in key enzymes.[1]
- Farnesyl Transferase Inhibition: Similar to Arglabin, **Artemyriantholide D** is posited to inhibit farnesyl transferase, preventing the prenylation of Ras proteins.[1][2][3] This disrupts the Ras signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[1]
- NF-

B Suppression: Guaianolides are known to inhibit NF-

B activation, reducing the expression of anti-apoptotic and pro-inflammatory genes.[1][2]

Isolation and Extraction Protocol

To isolate **Artemyriantholide D** from *Artemisia myriantha*, a bioactivity-guided fractionation approach is required.[1][2][3]

Extraction Workflow

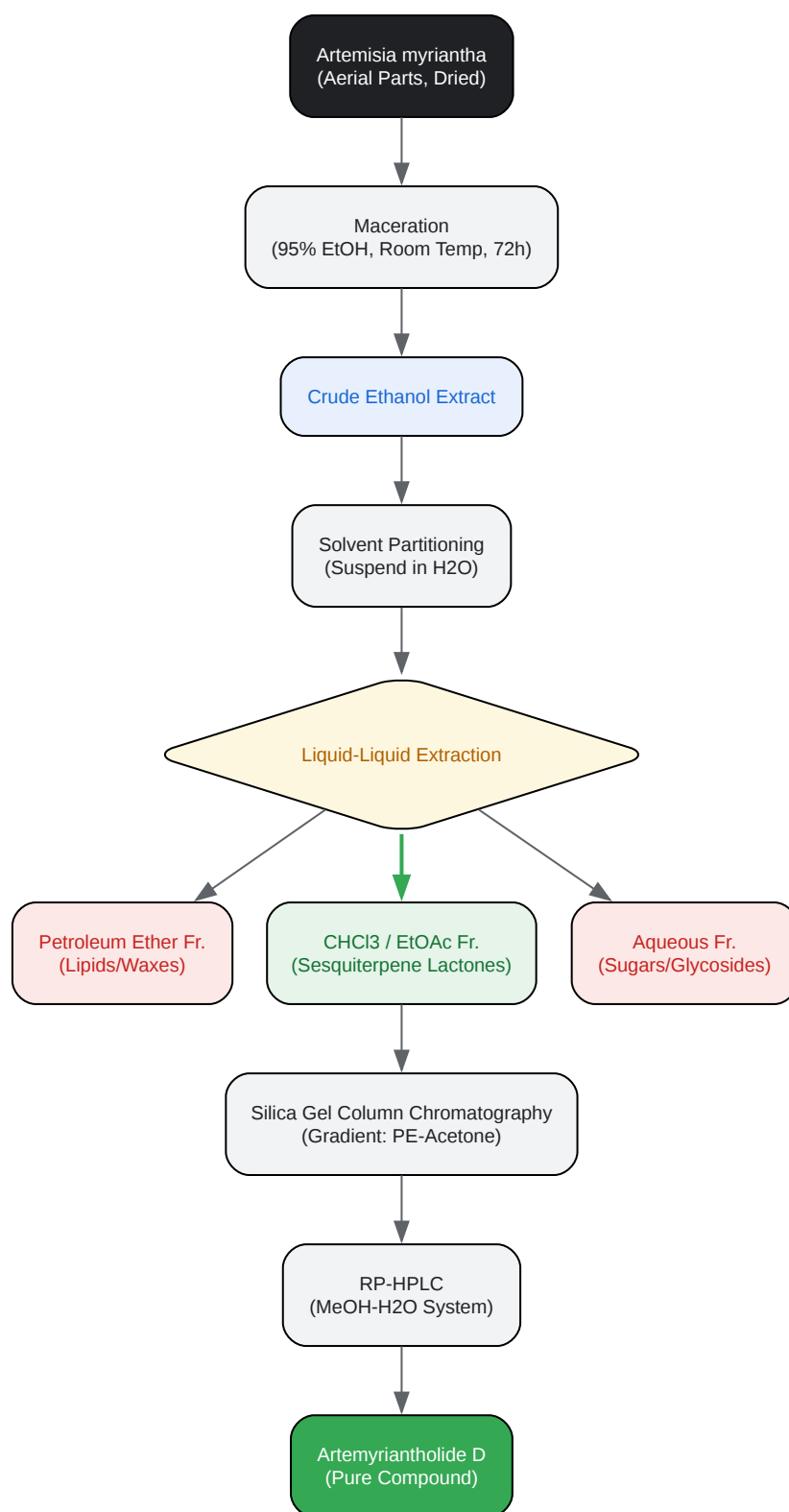


Figure 2: Isolation workflow for Artemyriantholide D from Artemisia myriantha.

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Figure 2: Isolation workflow for **Artemyriantholide D** from Artemisia myriantha.

Detailed Protocol Steps

- Extraction: Air-dried aerial parts (10 kg) are pulverized and extracted with 95% Ethanol (3 x 20 L) at room temperature.
- Partition: The EtOH extract is concentrated in vacuo. The residue is suspended in and partitioned sequentially with Petroleum Ether (to remove fats) and Ethyl Acetate (EtOAc) or Chloroform ().^[1] The lactones reside in the EtOAc/CHCl₃ fraction.^[1]
- Fractionation: The active fraction is subjected to Silica Gel column chromatography, eluting with a gradient of Petroleum Ether-Acetone (e.g., 100:0 50:50).^{[1][2]}
- Purification: Fractions containing the dimer (monitored by TLC/HPLC) are purified via Reversed-Phase HPLC (C18 column) using a Methanol-Water gradient (typically 60-80% MeOH) to yield pure **Artemyriantholide D**.

References

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